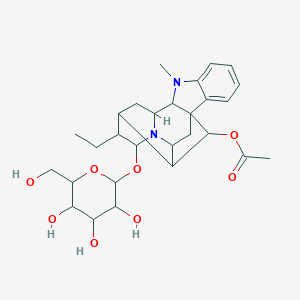

Regaloside A

Vue d'ensemble

Description

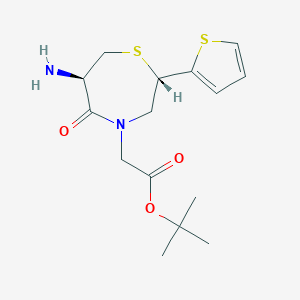

Il s'agit d'un glycoside de phénylpropanoïde principalement isolé des fleurs d'espèces de Lilium, telles que Lilium regale et les hybrides de Lilium asiatiques . Ce composé est connu pour ses diverses activités physiologiques, notamment ses effets anti-inflammatoires, antioxydants, antibactériens et antitumoraux .

Mécanisme D'action

Target of Action

Regaloside A, a phenylpropanoid, primarily targets NF-κB and NO Synthase . These targets play a crucial role in the inflammatory response. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. NO Synthase is an enzyme responsible for the production of nitric oxide (NO), a key cellular signaling molecule.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to inhibit the expression of iNOS and decrease COX-2 expression in Raw 264.7 cells treated with LPS . It also decreases the ratio of p-p65/p-65 , indicating its inhibitory effect on NF-κB .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway . By inhibiting NF-κB and NO Synthase, this compound can reduce inflammation and the associated oxidative stress .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression of iNOS and COX-2, leading to a reduction in inflammation . It also shows significant DPPH radical scavenging activity, indicating its potential as an antioxidant .

Analyse Biochimique

Biochemical Properties

Regaloside A interacts with various biomolecules in the body. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the inflammatory response . This suggests that this compound may play a role in modulating biochemical reactions related to inflammation.

Cellular Effects

This compound has been found to have effects on various types of cells. In Raw 264.7 cells treated with lipopolysaccharide (LPS), this compound inhibited the expression of iNOS and COX-2 . It also decreased the ratio of phosphorylated p65 to p65, a key factor in the NF-κB signaling pathway . In human aortic smooth muscle cells (HASMCs) treated with tumor necrosis factor-alpha (TNF-α), this compound decreased the expression of vascular cell adhesion molecule-1 (VCAM-1) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the expression of iNOS and COX-2, potentially through its interaction with the NF-κB signaling pathway . By decreasing the ratio of phosphorylated p65 to p65, this compound may inhibit the activation of NF-κB, thereby reducing the expression of iNOS and COX-2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that with an increase in microwave power and treatment time, the amounts of this compound in Lilium lancifolium Thunb. increased dramatically .

Metabolic Pathways

This compound is involved in the phenylpropane metabolic pathway . This pathway involves the synthesis of many secondary metabolites, and most flavonoids are synthesized downstream of phenolic acids .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Régaloside A peut être synthétisé par des réactions chimiques ou enzymatiques. La synthèse chimique implique l'estérification de l'acide (E)-3-(4-hydroxyphényl)propénoïque avec l'alcool (2S)-3-(β-D-glucopyranosyloxy)-2-hydroxypropyle . Les conditions de réaction comprennent généralement l'utilisation d'un catalyseur et d'un solvant appropriés sous des conditions de température et de pH contrôlées.

Méthodes de production industrielle : La production industrielle de Régaloside A implique souvent l'extraction à partir de sources végétales. Des plantes telles que Lilium regale sont utilisées comme matières premières, et des méthodes d'extraction telles que l'extraction par ultrasons ou l'extraction par solvant sont employées pour obtenir le composé . Des solvants eutectiques profonds (DES) ont également été optimisés pour l'extraction simultanée d'acides phénoliques, y compris le Régaloside A, de Lilium lancifolium .

Analyse Des Réactions Chimiques

Types de réactions : Le Régaloside A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le Régaloside A.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des alcanes .

4. Applications de la recherche scientifique

Le Régaloside A a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le Régaloside A exerce ses effets par le biais de diverses cibles moléculaires et voies. Il montre une activité de piégeage des radicaux DPPH significative, indiquant ses propriétés antioxydantes . Le composé inhibe l'expression de la synthase d'oxyde nitrique inductible (iNOS) et de la cyclooxygénase-2 (COX-2), qui sont des enzymes clés impliquées dans les processus inflammatoires . De plus, il diminue l'expression de la molécule d'adhésion des cellules vasculaires-1 (VCAM-1), contribuant à ses effets anti-inflammatoires .

Applications De Recherche Scientifique

Regaloside A has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le Régaloside A fait partie d'une série de glycosides de phénylpropanoïdes, notamment le Régaloside B, le Régaloside C, le Régaloside D, le Régaloside F, le Régaloside H et le Régaloside I . Ces composés partagent des structures similaires mais diffèrent par leurs atomes individuels, leurs groupes fonctionnels et leurs sous-structures. Par exemple, le Régaloside B possède un groupe acétyle supplémentaire par rapport au Régaloside A . Les caractéristiques structurelles uniques du Régaloside A contribuent à sa bioactivité spécifique et à ses propriétés pharmacologiques.

Propriétés

Numéro CAS |

114420-66-5 |

|---|---|

Formule moléculaire |

C18H24O10 |

Poids moléculaire |

400.4 g/mol |

Nom IUPAC |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1 |

Clé InChI |

PADHSFRQMFRWLS-BFQBLSCMSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Regaloside A and where is it found?

A1: this compound is a phenolic glycoside primarily found in the bulbs of various lily species, including Lilium lancifolium, Lilium regale, and Lilium henryi. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a phenylpropanoid glycerol glucoside composed of a glycerol unit linked to p-coumaric acid and a glucose molecule. [, , ]

Q3: Can you provide more details on the structural characterization of this compound?

A3: this compound is characterized by the following:

- Molecular Formula: C₁₈H₂₄O₁₀ [, ]

- Molecular Weight: 396.38 g/mol [, ]

- Spectroscopic Data: Its structure has been elucidated through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , ]

Q4: What are the potential therapeutic benefits of this compound?

A4: Studies suggest that this compound exhibits neuroprotective and antidepressant effects. It may also possess anti-melanogenic and anti-inflammatory properties. [, , , ]

Q5: How does this compound exert its neuroprotective and antidepressant effects?

A5: Research indicates that this compound may alleviate corticosterone-induced damage in SH-SY5Y cells (a cell line used to study neurons). It appears to act via the BDNF/TrkB signaling pathway, influencing the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and function. [, ]

Q6: What is BDNF/TrkB signaling and why is it important?

A6: BDNF (Brain-Derived Neurotrophic Factor) is a protein that, upon binding to its receptor TrkB (Tyrosine Kinase Receptor B), activates downstream pathways crucial for neuronal survival, growth, and synaptic plasticity. This signaling pathway is implicated in the mechanism of action of antidepressants and neuroprotective agents. [, ]

Q7: How has the content of this compound been studied in different Lily species and preparations?

A7: Researchers have employed techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry) to quantify this compound and other phenolic glycosides in various Lily species and traditional Chinese medicine preparations. [, , ]

Q8: Are there any studies on the impact of different drying methods on this compound content?

A8: Yes, research shows that drying methods can influence the chemical composition of Lilium lancifolium, including this compound levels. [, ] For instance, microwave pre-treatment combined with hot-air drying has been shown to significantly increase this compound content in lily bulbs. []

Q9: Has this compound demonstrated anti-melanogenic effects, and if so, how?

A9: Research suggests that this compound isolated from Lilium lancifolium root extract can inhibit melanin production in B16F10 cells (a murine melanoma cell line often used in studying pigmentation). This effect is potentially mediated through the downregulation of PKA/CREB and MAPK/CREB signaling pathways, which regulate tyrosinase-related genes involved in melanogenesis. []

Q10: Has this compound been investigated for its potential in treating metabolic disorders?

A10: Studies on Lilium longiflorum led to the identification of Regaloside D, a closely related compound to this compound. It exhibited inhibitory activity against DPP-IV (dipeptidyl peptidase IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. [] Although this compound itself did not show DPP-IV inhibitory activity in this study, this finding highlights the potential of exploring the therapeutic applications of this compound and its structural analogs. []

Q11: Are there any studies on the formulation or delivery of this compound?

A11: While research primarily focuses on its isolation, identification, and biological activity, a study explored the use of natural surfactants combined with homogenate-ultrasound-synergistic extraction for extracting this compound and polysaccharides from Lilium lancifolium bulbs. This approach might offer advantages in terms of extraction efficiency and potential future applications. []

Q12: What is the current understanding of the safety profile of this compound?

A12: Research on the toxicity and safety profile of this compound is currently limited, and further investigations are needed to establish its safety for potential therapeutic applications.

Q13: What analytical techniques are commonly employed for the analysis of this compound?

A13: Several analytical techniques have been employed for the analysis of this compound, including:

- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Used for separation and quantification. [, ]

- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): Enables efficient separation, identification, and quantification with high sensitivity. [, , ]

- NMR (Nuclear Magnetic Resonance): Provides detailed structural information. [, , ]

- MS (Mass Spectrometry): Assists in determining molecular weight and fragmentation patterns. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)